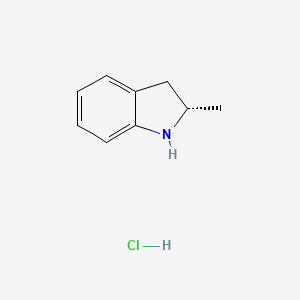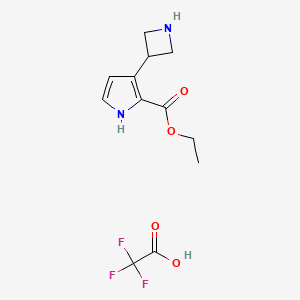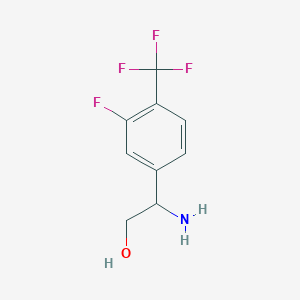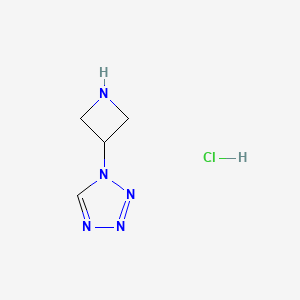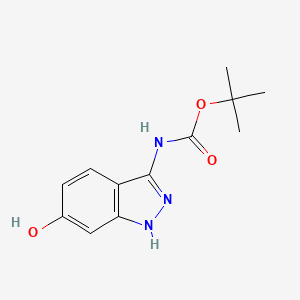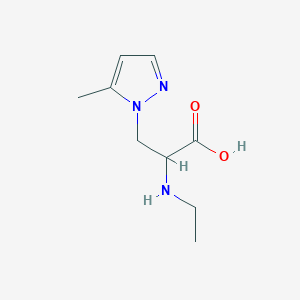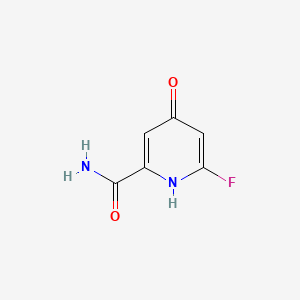
6-Fluoro-4-hydroxypyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-4-hydroxypyridine-2-carboxamide is a fluorinated pyridine derivative. Compounds of this nature are of significant interest due to their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both fluorine and hydroxyl groups in the pyridine ring imparts distinct reactivity and stability characteristics to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-hydroxypyridine-2-carboxamide typically involves the introduction of a fluorine atom into the pyridine ring, followed by the formation of the carboxamide group. One common method involves the nucleophilic substitution of a suitable pyridine precursor with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The hydroxyl group can be introduced via hydrolysis of a suitable intermediate, such as a nitrile or ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and scalability of the synthesis. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-4-hydroxypyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 6-Fluoro-4-pyridone-2-carboxamide or 6-Fluoro-4-hydroxypyridine-2-carboxylic acid.
Reduction: Formation of 6-Fluoro-4-hydroxypyridine-2-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Fluoro-4-hydroxypyridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly antiviral and anticancer agents.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: It is used as a probe to study enzyme mechanisms and interactions due to its ability to mimic natural substrates.
Mécanisme D'action
The mechanism of action of 6-Fluoro-4-hydroxypyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can enhance the compound’s binding affinity and specificity. Additionally, the hydroxyl and carboxamide groups can form hydrogen bonds with target molecules, stabilizing the interaction and modulating the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoro-3-hydroxypyrazine-2-carboxamide: Known for its antiviral properties, particularly against RNA viruses.
4-Hydroxy-2-pyridinecarboxamide: Lacks the fluorine atom, resulting in different reactivity and biological activity.
6-Bromo-4-hydroxypyridine-2-carboxamide: The bromine atom imparts different electronic properties compared to fluorine, affecting the compound’s reactivity and applications.
Uniqueness
6-Fluoro-4-hydroxypyridine-2-carboxamide is unique due to the combined presence of fluorine and hydroxyl groups in the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry, materials science, and biological research.
Propriétés
Formule moléculaire |
C6H5FN2O2 |
|---|---|
Poids moléculaire |
156.11 g/mol |
Nom IUPAC |
6-fluoro-4-oxo-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C6H5FN2O2/c7-5-2-3(10)1-4(9-5)6(8)11/h1-2H,(H2,8,11)(H,9,10) |
Clé InChI |
DZPQFBWJAKBUPL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=CC1=O)F)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Aminospiro[3.3]heptane-1-carboxylicacidhydrochloride](/img/structure/B13548374.png)
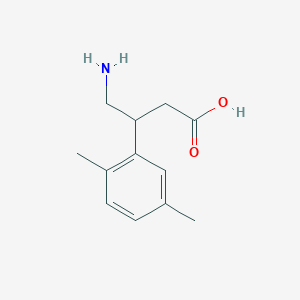

![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-hydroxyacetic acid](/img/structure/B13548379.png)
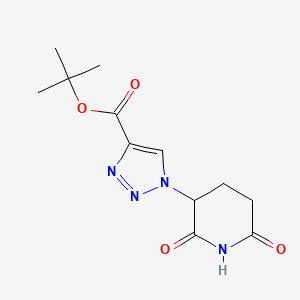

![5-{[(Tert-butoxy)carbonyl]amino}-3-propyl-1,2-thiazole-4-carboxylic acid](/img/structure/B13548387.png)
